molecular formula C17H13N3OS B3023304 N-benzoyl-N'-(8-quinolinyl)thiourea CAS No. 130818-06-3

N-benzoyl-N'-(8-quinolinyl)thiourea

Cat. No.: B3023304
CAS No.: 130818-06-3
M. Wt: 307.4 g/mol
InChI Key: CPYKJTUVPPZYJY-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(8-quinolinyl)thiourea is a chemical compound that consists of a benzoyl group, a quinoline group, and a thiourea group. It has the molecular formula C17H13N3OS and a molecular weight of 307.4 g/mol

Mechanism of Action

Mode of Action

This reaction is promoted by benzoyl peroxide (BPO) and results in the generation of 5-acetonated/acetonitriled N-(quinolin-8-yl)amides .

Biochemical Pathways

The compound’s ability to undergo CDC reactions suggests that it may interact with biochemical pathways involving acetone/acetonitrile

Preparation Methods

The synthesis of N-benzoyl-N’-(8-quinolinyl)thiourea typically involves the reaction of benzoyl chloride with 8-aminoquinoline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-benzoyl-N’-(8-quinolinyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: N-benzoyl-N’-(8-quinolinyl)thiourea can undergo substitution reactions, particularly nucleophilic substitutions, where the thiourea group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products .

Scientific Research Applications

N-benzoyl-N’-(8-quinolinyl)thiourea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions, which can be studied for their catalytic and electronic properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.

    Industry: N-benzoyl-N’-(8-quinolinyl)thiourea is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

N-benzoyl-N’-(8-quinolinyl)thiourea can be compared with other similar compounds, such as:

    N-benzoyl-N’-(5-quinolinyl)thiourea: This compound has a similar structure but with the quinoline group positioned at the 5th position instead of the 8th position.

    N-benzoyl-N’-(2-quinolinyl)thiourea: Another similar compound with the quinoline group at the 2nd position, which may exhibit different properties and applications compared to N-benzoyl-N’-(8-quinolinyl)thiourea.

The uniqueness of N-benzoyl-N’-(8-quinolinyl)thiourea lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(quinolin-8-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-16(13-6-2-1-3-7-13)20-17(22)19-14-10-4-8-12-9-5-11-18-15(12)14/h1-11H,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYKJTUVPPZYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393731
Record name N-benzoyl-N'-(8-quinolinyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130818-06-3
Record name N-benzoyl-N'-(8-quinolinyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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